Cas no 2228641-59-4 (1-(2-fluoro-6-methylphenyl)propan-2-ol)
1-(2-fluoro-6-methylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-fluoro-6-methylphenyl)propan-2-ol
- EN300-1744922
- 2228641-59-4
-
- Inchi: 1S/C10H13FO/c1-7-4-3-5-10(11)9(7)6-8(2)12/h3-5,8,12H,6H2,1-2H3
- InChI Key: VVTLAAMISKYOGH-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C)=C1CC(C)O
Computed Properties
- Exact Mass: 168.095043196g/mol
- Monoisotopic Mass: 168.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
1-(2-fluoro-6-methylphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744922-0.05g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1744922-0.1g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1744922-0.25g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1744922-0.5g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1744922-1.0g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1744922-2.5g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1744922-5.0g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1744922-10.0g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1744922-1g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1744922-5g |
1-(2-fluoro-6-methylphenyl)propan-2-ol |
2228641-59-4 | 5g |
$2858.0 | 2023-09-20 |
1-(2-fluoro-6-methylphenyl)propan-2-ol Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 1-(2-fluoro-6-methylphenyl)propan-2-ol
Introduction to 1-(2-Fluoro-6-methylphenyl)propan-2-ol (CAS No. 2228641-59-4)
1-(2-Fluoro-6-methylphenyl)propan-2-ol, with the CAS number 2228641-59-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring and a secondary alcohol functional group. These features contribute to its diverse chemical properties and potential biological activities.
The chemical formula of 1-(2-fluoro-6-methylphenyl)propan-2-ol is C10H13FO, and it has a molecular weight of approximately 174.20 g/mol. The compound is a colorless liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical and chemical properties make it suitable for various synthetic transformations and derivatization reactions.
In the realm of pharmaceutical research, 1-(2-fluoro-6-methylphenyl)propan-2-ol has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent, with preliminary results indicating that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a valuable candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 1-(2-fluoro-6-methylphenyl)propan-2-ol has also been investigated for its potential neuroprotective effects. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in in vitro models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that 1-(2-fluoro-6-methylphenyl)propan-2-ol may have therapeutic applications in the treatment of these debilitating conditions.
The synthetic route to 1-(2-fluoro-6-methylphenyl)propan-2-ol involves several well-established organic reactions. One common method involves the alkylation of 2-fluoro-6-methylbenzene with propylene oxide in the presence of a suitable catalyst. This reaction yields high purity 1-(2-fluoro-6-methylphenyl)propan-2-ol, which can be further purified using techniques such as distillation or column chromatography. The ease of synthesis and availability of starting materials make this compound accessible for both academic and industrial research.
In addition to its therapeutic potential, 1-(2-fluoro-6-methylphenyl)propan-2-ol has found applications in other areas of chemical research. For instance, it has been used as a building block in the synthesis of more complex molecules with diverse biological activities. The presence of the fluorine atom in the aromatic ring can significantly influence the pharmacokinetic properties of these derivatives, making them attractive candidates for drug development.
The environmental impact of 1-(2-fluoro-6-methylphenyl)propan-2-ol is another important consideration. Studies have shown that this compound is biodegradable under aerobic conditions and does not persist in the environment for extended periods. This characteristic is crucial for ensuring that its use in pharmaceuticals and other products does not pose significant environmental risks.
In conclusion, 1-(2-fluoro-6-methylphenyl)propan-2-ol (CAS No. 2228641-59-4) is a versatile compound with promising applications in pharmaceutical and chemical research. Its unique molecular structure, coupled with its anti-inflammatory and neuroprotective properties, makes it a valuable lead compound for the development of new therapeutic agents. Ongoing research continues to explore its full potential, highlighting its significance in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.
2228641-59-4 (1-(2-fluoro-6-methylphenyl)propan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)